2-Acetoxy-1-ethoxypropane

Beschreibung

Significance as a Research Compound in Organic Synthesis

While not a widely publicized compound, 2-acetoxy-1-ethoxypropane embodies key functionalities that are of great importance in organic synthesis. The significance of this compound lies in its potential as a chiral building block and a model for the study of reactions involving ethers and esters.

The acetoxy group present in the molecule is a derivative of acetic acid and can be introduced to protect alcohol functionalities during a multi-step synthesis. clockss.org This protective strategy is crucial to prevent the alcohol group from undergoing unwanted reactions while other parts of the molecule are being modified. Following the desired transformations, the acetoxy group can be readily removed to regenerate the alcohol. clockss.org

Furthermore, the ether linkage (ethoxy group) is generally stable under many reaction conditions, making it a reliable component of a molecular framework during synthesis. The combination of these two functional groups on a simple propane (B168953) chain provides a platform to study the interplay of their electronic and steric effects on the reactivity of the molecule.

Research into compounds with similar structural motifs, such as α-acetoxy ethers, has highlighted their utility in various synthetic transformations. For instance, the reduction of esters to form α-acetoxy ethers is a known synthetic route, indicating the accessibility of such compounds. acs.org The reactivity of these compounds can be further exploited in stereoselective reactions to construct complex chiral molecules. acs.org

Importance of Chiral Configuration in Chemical and Biological Contexts

This compound possesses a chiral center at the second carbon atom of the propane chain, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-acetoxy-1-ethoxypropane and (S)-2-acetoxy-1-ethoxypropane. This chirality is a fundamental aspect of its chemical nature and has profound implications for its interactions with other chiral molecules, particularly in biological systems.

The significance of chirality is well-established in pharmaceutical and materials science. In a biological context, enantiomers of a chiral molecule can exhibit vastly different pharmacological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. One enantiomer might elicit a desired therapeutic effect, while the other could be inactive or even cause adverse effects. Therefore, the ability to synthesize and isolate single enantiomers of chiral compounds is of paramount importance in drug discovery and development. nih.govnih.gov

In the realm of organic synthesis, the chiral nature of this compound makes it a potential tool for asymmetric synthesis. Chiral auxiliaries, which are enantiomerically pure compounds temporarily incorporated into a synthesis, can be used to control the stereochemical outcome of a reaction. While there is no extensive research documenting this compound as a widely used chiral auxiliary, its structure is analogous to other chiral 1,2-disubstituted compounds that have been successfully employed in this capacity. The defined stereochemistry at the chiral center could influence the approach of reagents, leading to the preferential formation of one stereoisomer of the product.

The synthesis of enantiomerically pure forms of compounds like this compound often involves methods such as enzymatic resolution of the corresponding alcohol (1-ethoxy-2-propanol) followed by acetylation, or the use of chiral starting materials. nih.gov The development of efficient stereoselective syntheses for such chiral molecules remains an active area of chemical research. acs.org

Interactive Data Tables

Table 1: Physicochemical Properties of this compound nih.govchemspider.comchemicalbook.comlookchem.com

| Property | Value |

| IUPAC Name | 1-ethoxypropan-2-yl acetate (B1210297) |

| Molecular Formula | C₇H₁₄O₃ |

| Molecular Weight | 146.18 g/mol |

| CAS Number | 54839-24-6 |

| Appearance | Colorless liquid |

| Boiling Point | ~160-177.6 °C |

| Water Solubility | 69.6 g/L at 18 °C |

| LogP | ~0.76-0.97 |

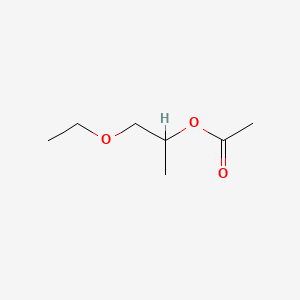

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethoxypropan-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-4-9-5-6(2)10-7(3)8/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPRQQHINVWJCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40866445 | |

| Record name | 1-Ethoxypropan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | Propylene glycol ethyl ether acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19019 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-PROPYLENEGLYCOL1-ETHYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1574 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

160 °C | |

| Record name | 2-PROPYLENEGLYCOL1-ETHYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1574 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

53 °C c.c. | |

| Record name | 2-PROPYLENEGLYCOL1-ETHYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1574 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 9.5 | |

| Record name | 2-PROPYLENEGLYCOL1-ETHYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1574 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.98 | |

| Record name | 2-PROPYLENEGLYCOL1-ETHYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1574 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.7 [mmHg], Vapor pressure, kPa at 20 °C: 0.227 | |

| Record name | Propylene glycol ethyl ether acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19019 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-PROPYLENEGLYCOL1-ETHYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1574 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

54839-24-6 | |

| Record name | 2-Propanol, 1-ethoxy-, 2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54839-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetoxy-1-ethoxypropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054839246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethoxypropan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxy-1-methylethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETOXY-1-ETHOXYPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P354ELO34V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-PROPYLENEGLYCOL1-ETHYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1574 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-89 °C | |

| Record name | 2-PROPYLENEGLYCOL1-ETHYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1574 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies for 2 Acetoxy 1 Ethoxypropane and Its Stereoisomers

Classical Esterification Approaches

Traditional methods for synthesizing 2-acetoxy-1-ethoxypropane primarily involve the esterification of 1-ethoxypropan-2-ol. sigmaaldrich.comnih.gov This process typically entails the reaction of the alcohol with an acetylating agent in the presence of an acid catalyst.

Acid-Catalyzed Acetylation of 1-Ethoxypropan-2-ol

Acid-catalyzed acetylation is a cornerstone of ester synthesis. In this reaction, a proton source activates the carbonyl group of the acetylating agent, rendering it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.comlibretexts.org

Utilizing Acetic Anhydride (B1165640) in Esterification

Acetic anhydride is a commonly employed acetylating agent for the synthesis of esters from alcohols. chemguide.co.uk The reaction with 1-ethoxypropan-2-ol, typically warmed and catalyzed by a strong acid like sulfuric acid, yields this compound and acetic acid as a byproduct. chemguide.co.ukatlantis-press.com The use of acetic anhydride is often preferred over acetyl chloride due to its lower cost, safer handling characteristics, and the absence of corrosive hydrogen chloride gas as a byproduct. chemguide.co.uk The reaction is generally slower than with acetyl chloride and may require gentle heating to proceed at a reasonable rate. chemguide.co.ukchemguide.co.uk

Utilizing Acetyl Chloride as an Acylating Agent

Acetyl chloride is a highly reactive acylating agent that can be used to synthesize this compound from 1-ethoxypropan-2-ol. wikipedia.orgcommonorganicchemistry.com The reaction is vigorous and often occurs at room temperature, producing the desired ester and hydrogen chloride gas. chemguide.co.ukchemguide.co.uk Due to the high reactivity of acetyl chloride, these reactions are often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl produced. wikipedia.org A typical laboratory procedure involves the dropwise addition of acetyl chloride to a solution of the alcohol in a dry ether solvent, followed by refluxing and purification. prepchem.com

Mechanistic Considerations of Acid Catalysis

The Fischer esterification mechanism provides a framework for understanding the acid-catalyzed reaction between an alcohol and a carboxylic acid (or its derivative). masterorganicchemistry.commasterorganicchemistry.com The process begins with the protonation of the carbonyl oxygen of the acetylating agent by the acid catalyst. libretexts.orgmasterorganicchemistry.com This activation enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of 1-ethoxypropan-2-ol. masterorganicchemistry.comchemguide.co.uk A series of proton transfers follows, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com Finally, the elimination of a leaving group (water from a carboxylic acid or acetic acid from acetic anhydride) and deprotonation of the resulting ester yields the final product, this compound. masterorganicchemistry.comlibretexts.org

Optimization of Reaction Conditions and Solvent Effects in Esterification

The efficiency of esterification reactions can be significantly influenced by various factors, including temperature, catalyst loading, and the molar ratio of reactants. For instance, in the synthesis of a related compound, 1-methoxy-2-propyl acetate (B1210297), an equilibrium yield of 78% was achieved at 353 K with a 1:3 molar ratio of alcohol to acetic acid and a 10 wt% catalyst loading. mdpi.comresearchgate.net Increasing the reaction temperature generally doubles the initial reaction rate for every ten-degree rise, suggesting that the reaction is controlled by surface reaction or internal diffusion. mdpi.com

The choice of solvent also plays a critical role. Non-polar organic solvents like hexane, isooctane, and n-heptane have been shown to enhance the activity of lipase (B570770) catalysts in esterification reactions. researchgate.net In some cases, such as the Mitsunobu esterification, reaction rates are significantly faster in non-polar solvents like THF compared to polar solvents like MeCN. uq.edu.au This is attributed to the role of ion pair aggregates in the reaction mechanism. uq.edu.au In certain instances, solvent-free conditions can be employed, where one of the reactants, such as the acylating agent, can also serve as the solvent. researchgate.net

Table 1: Factors Affecting Esterification Reactions

| Parameter | Effect on Reaction | Example |

|---|---|---|

| Temperature | Increased temperature generally increases the reaction rate. mdpi.com | For every 10°C increase, the initial reaction rate doubles in the esterification of 1-methoxy-2-propanol (B31579). mdpi.com |

| Reactant Molar Ratio | An excess of one reactant can drive the equilibrium towards the product side. | A 1:3 molar ratio of 1-methoxy-2-propanol to acetic acid optimized the yield of 1-methoxy-2-propyl acetate. mdpi.com |

| Catalyst Loading | Increasing catalyst amount can increase the reaction rate up to a certain point. | A 10 wt% loading of Amberlyst-35 was optimal for the synthesis of 1-methoxy-2-propyl acetate. mdpi.com |

| Solvent Polarity | Non-polar solvents often favor higher reaction rates and yields. uq.edu.au | The Mitsunobu esterification is significantly faster in THF (non-polar) than in MeCN (polar). uq.edu.au |

Advanced Stereoselective Synthesis of this compound Enantiomers

The synthesis of specific enantiomers of this compound requires stereoselective methods. These techniques are crucial for applications where a particular stereoisomer exhibits desired properties. Asymmetric synthesis can be achieved through several strategies, including the use of a chiral pool, resolution of enantiomers, or the application of chiral auxiliaries and catalysts. ethz.ch

One prominent method for obtaining enantiomerically pure alcohols, the precursors to the desired esters, is through enzymatic kinetic resolution. researchgate.net This technique utilizes enzymes, such as lipases, to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.netmdpi.com For example, Candida rugosa lipase has been successfully used in the kinetic resolution of various alcohols. mdpi.com The efficiency and enantioselectivity of these enzymatic resolutions are highly dependent on the choice of enzyme, acylating agent, and reaction medium. researchgate.netmdpi.com Dynamic kinetic resolution is an advanced variation where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. nih.govresearchgate.net

Another approach involves the stereoselective reduction of a prochiral ketone to produce an enantiomerically enriched alcohol, which can then be esterified. This has been demonstrated in the synthesis of (S)-2-phenylpropanol using an engineered xylose reductase. nih.govresearchgate.net Furthermore, stereoselective synthesis can be achieved by starting with enantiopure building blocks derived from the chiral pool, such as tartaric acid, to control the stereochemistry of the final product. nih.gov

Table 2: Comparison of Stereoselective Synthesis Strategies

| Strategy | Description | Advantages |

|---|---|---|

| Enzymatic Kinetic Resolution | Selective enzymatic acylation of one enantiomer in a racemic mixture. researchgate.net | High enantioselectivity, mild reaction conditions. researchgate.netmdpi.com |

| Dynamic Kinetic Resolution | Combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer. nih.gov | Can achieve theoretical yields up to 100% of a single enantiomer. researchgate.net |

| Asymmetric Reduction | Stereoselective reduction of a prochiral ketone to an enantiomerically enriched alcohol. nih.gov | Provides access to chiral alcohols as precursors. |

| Chiral Pool Synthesis | Utilization of readily available enantiopure starting materials. ethz.ch | The stereochemistry is predetermined by the starting material. nih.gov |

Chiral Catalysis for Enantioselective Production

Chiral catalysis offers a powerful method for the enantioselective production of chiral molecules like this compound. This approach utilizes a chiral catalyst to direct a chemical reaction to preferentially form one enantiomer over the other. While direct catalytic synthesis of this compound is not extensively documented, the principles of asymmetric synthesis can be applied to its precursors. For instance, a chiral catalyst could be used in the asymmetric reduction of a corresponding ketone to produce an enantiomerically enriched 1-ethoxy-2-propanol (B74678).

Another relevant strategy is the hydrolytic kinetic resolution (HKR) of racemic epoxides using chiral catalysts, such as salen-cobalt complexes (Jacobsen catalysts). wikipedia.org This method can yield both an enantiopure epoxide and a 1,2-diol with high enantiomeric excess. wikipedia.org Such a strategy could theoretically be adapted to produce a chiral precursor that is then converted to the desired enantiomer of this compound.

Enzymatic Kinetic Resolution Strategies

Enzymatic kinetic resolution (EKR) is a prominent and highly effective technique for separating enantiomers from a racemic mixture. wikipedia.org This method relies on the stereoselectivity of enzymes, which catalyze the reaction of one enantiomer at a much higher rate than the other. wikipedia.org For the synthesis of enantiomerically pure this compound, EKR is typically applied to the racemic precursor, 1-ethoxy-2-propanol, via a lipase-catalyzed acylation.

Application of Lipase B from Candida antarctica (CAL-B)

Lipase B from the yeast Candida antarctica (CAL-B) is one of the most widely used and efficient biocatalysts in organic synthesis. mdpi.comgoogle.com It is particularly effective for the resolution of secondary alcohols through esterification or transesterification reactions. mdpi.comnih.gov CAL-B exhibits high enantioselectivity, making it an ideal choice for the kinetic resolution of racemic 1-ethoxy-2-propanol. mdpi.com In this process, the enzyme selectively acylates one enantiomer (e.g., the (R)-enantiomer) with an acyl donor, leaving the other ((S)-enantiomer) largely unreacted. This results in a mixture containing one enantiomer as the acetate ester and the other as the alcohol, which can then be separated. The immobilized form of CAL-B, such as Novozym 435, is commercially available and frequently used due to its stability and reusability. nih.gov

Control of Enantiomeric Excess (ee) in Synthesis

The primary goal of kinetic resolution is to achieve high enantiomeric excess (ee) for both the product and the remaining unreacted substrate. In EKR, the ee of the products is intrinsically linked to the reaction conversion. mdpi.com The maximum ee for both the acylated product and the unreacted alcohol is typically achieved at or near 50% conversion. mdpi.com Pushing the reaction beyond this point increases the yield of the desired ester but at the cost of its enantiomeric purity, as the enzyme will begin to acylate the less-favored enantiomer. mdpi.com

Therefore, careful control of the reaction time is crucial for optimizing the ee. As demonstrated in the kinetic resolution of a similar secondary alcohol using CAL-B, interrupting the process at the optimal time is key to isolating both enantiomers with high purity.

Table 1: Influence of Reaction Time on Conversion and Enantiomeric Excess (ee) in a Representative CAL-B Catalyzed Kinetic Resolution Data adapted from a study on a model secondary alcohol to illustrate the principle. mdpi.com

| Reaction Time (hours) | Conversion (%) | Enantiomeric Excess of Substrate (eeS, %) | Enantiomeric Excess of Product (eeP, %) |

| 12 | 47 | 88 | >99 |

| 24 | 50 | >99 | >99 |

| 48 | >50 | >99 | 95 |

Optimization of Biocatalytic Parameters

The efficiency and selectivity of the enzymatic resolution process are influenced by several parameters that can be optimized. researchgate.netmdpi.com Key factors include the choice of enzyme, temperature, solvent, and the molar ratio of substrates.

Biocatalyst Selection: While CAL-B is highly effective, screening different lipases can identify the optimal catalyst for a specific transformation. unife.it

Temperature: Temperature affects the rate of reaction and can also influence the enzyme's enantioselectivity. mdpi.com Increasing the temperature generally speeds up the reaction, allowing the optimal 50% conversion to be reached in a shorter time. mdpi.com

Substrate Molar Ratio: The ratio of the alcohol to the acyl donor can impact the reaction equilibrium and conversion rate. unife.it Studies on CAL-B have shown that varying the equivalents of the acyl donor can significantly affect the conversion percentage. unife.it

Enzyme Immobilization: The support material used for immobilizing the enzyme can affect its stability and performance, especially its reusability. nih.gov For example, immobilization on hydrophobic supports like styrene-divinylbenzene has been shown to enhance stability and allow for more reuse cycles compared to other preparations. nih.gov

Table 2: Effect of Substrate Molar Ratio on Conversion in a CAL-B Catalyzed Acylation Data adapted from a study on a model compound to illustrate the principle. unife.it

| Equivalents of Acyl Donor | Reaction Time (hours) | Conversion (%) |

| 2.5 | 32 | 36 |

| 5 | 24 | 60 |

| 10 | 24 | Not specified |

Chemo-Enzymatic Approaches in Asymmetric Synthesis

Chemo-enzymatic synthesis integrates the precision of enzymatic reactions with the versatility of traditional chemical synthesis. nih.govbeilstein-journals.org This approach is particularly powerful for producing complex chiral molecules. nih.gov A typical chemo-enzymatic route to a single enantiomer of this compound would involve two main stages:

Chemical Synthesis: The racemic alcohol precursor, 1-ethoxy-2-propanol, is first synthesized using established, non-stereoselective chemical methods.

Enzymatic Resolution: The resulting racemic alcohol is then subjected to enzymatic kinetic resolution, as described previously, using a lipase such as CAL-B. mdpi.com The enzyme selectively acylates one enantiomer, yielding a mixture of an enantiomerically pure acetate (e.g., (R)-2-acetoxy-1-ethoxypropane) and the unreacted, enantiomerically pure alcohol (e.g., (S)-1-ethoxy-2-propanol). These two compounds, having different functional groups, can then be readily separated by standard techniques like chromatography.

This combination of chemical and enzymatic steps provides an efficient and practical pathway to optically pure stereoisomers that might be difficult to obtain through purely chemical or purely biological means. rsc.org

Alternative Synthetic Routes to this compound

Beyond stereoselective methods, this compound can be synthesized as a racemic mixture through conventional organic chemistry. A straightforward approach involves the direct acylation of racemic 1-ethoxy-2-propanol.

This can be achieved by reacting 1-ethoxy-2-propanol with an acylating agent such as acetyl chloride or acetic anhydride. prepchem.com The reaction with acetyl chloride, for example, is typically carried out in an inert solvent like diethyl ether. prepchem.com A base, such as pyridine or triethylamine, is often added to neutralize the hydrochloric acid byproduct. After the reaction is complete, a standard workup involving washing with a basic solution (e.g., sodium bicarbonate) and purification by distillation or chromatography yields the racemic this compound. prepchem.com While this method is simple and high-yielding, it does not provide any stereochemical control and produces a 1:1 mixture of the (R) and (S) enantiomers.

Transesterification Processes

Transesterification is a common method for producing esters, involving the exchange of the alkoxy group of one ester with the alcohol group of another. masterorganicchemistry.com This process can be catalyzed by either acids or bases. masterorganicchemistry.com In the context of synthesizing this compound, this could involve reacting 1-ethoxypropan-2-ol with an acetate ester, such as ethyl acetate.

The reaction is reversible, and to drive the equilibrium towards the desired product, an excess of one reactant is often used. biofueljournal.com For instance, in the related synthesis of acetins from glycerol, ethyl acetate has been used as both a reactant and an entrainer to remove the ethanol (B145695) byproduct, thereby shifting the equilibrium forward. biofueljournal.com Acid catalysts like sulfuric acid or p-toluene sulfonic acid are typically employed to facilitate the reaction. biofueljournal.com

Under acidic conditions, the mechanism involves protonation of the carbonyl group of the acetate ester, which increases its electrophilicity. The hydroxyl group of 1-ethoxypropan-2-ol then acts as a nucleophile, attacking the carbonyl carbon. masterorganicchemistry.com Subsequent proton transfer and elimination of the original alcohol (e.g., ethanol) yields this compound. masterorganicchemistry.com Conversely, base-catalyzed transesterification proceeds through a nucleophilic addition-elimination mechanism initiated by an alkoxide. masterorganicchemistry.com

Electrochemical Synthesis Methods

Electrochemical methods offer an alternative pathway for synthesis that can be more environmentally benign. Preliminary research has demonstrated the feasibility of producing this compound via electrochemical acetylation. This method uses vitamin B12 as a redox mediator.

In this process, 1-ethoxypropan-2-ol is oxidized at a constant potential of -1.2 V (versus an Ag/AgCl reference electrode) to generate a radical intermediate. This radical then reacts with acetic anhydride to form the final ester product, this compound. While this technique is promising from a green chemistry perspective, it has been limited by relatively low current efficiencies, in the range of 45–50%. Further optimization is required to make this method viable for larger-scale industrial production.

Green Chemistry Principles in this compound Production

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com These principles are integral to developing sustainable methods for synthesizing compounds like this compound.

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comnih.gov Reactions with high atom economy, such as addition or rearrangement reactions, are considered greener because they generate minimal by-products or waste. jocpr.com

The synthesis of this compound from 1-ethoxypropan-2-ol and acetic anhydride is an addition reaction with a theoretical atom economy of 100%, as all atoms from the reactants are incorporated into the single product. In contrast, substitution reactions often have lower atom economy due to the formation of stoichiometric by-products. nih.gov For example, the Gabriel synthesis of amines is known for its very low atom economy. Minimizing waste is a primary goal, and for every kilogram of product in the fine chemicals and pharmaceutical industries, it is estimated that 5 to 100 times that amount of chemical waste is generated. nih.gov

| Metric | Description | Relevance to Synthesis |

| Atom Economy | (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% | Measures the intrinsic efficiency of a reaction. Addition reactions used to produce this compound can have a high atom economy. |

| Waste Minimization | Designing processes to produce the minimum amount of waste. | Achieved by selecting high atom economy reactions and optimizing reaction conditions to reduce side-product formation. |

Catalysis and Biocatalysis in Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with greater efficiency, under milder conditions, and with higher selectivity, thereby reducing energy consumption and waste. nih.gov For the synthesis of this compound, acid catalysts like sulfuric acid can be used in small, catalytic amounts (e.g., 0.5–1 mol%) for the acetylation of 1-ethoxypropan-2-ol.

Biocatalysis, the use of enzymes as catalysts, offers significant advantages in terms of specificity and environmental impact. nih.gov Enzymes operate under mild conditions and can exhibit high chemo-, regio-, and stereoselectivity. nih.gov A key example relevant to the stereoisomers of this compound is the enzymatic kinetic resolution of racemic 1-ethoxypropan-2-ol. Lipase B from Candida antarctica (CAL-B) can selectively acetylate the (R)-enantiomer of the alcohol, leaving the (S)-alcohol unreacted. This allows for the separation and subsequent synthesis of the individual (R)- and (S)-enantiomers of this compound with high enantiomeric excess.

| Catalyst Type | Example | Application in Synthesis | Green Advantage |

| Acid Catalyst | Sulfuric Acid (H₂SO₄) | Acetylation of 1-ethoxypropan-2-ol | Reduces the need for stoichiometric reagents, improving efficiency. |

| Biocatalyst (Enzyme) | Candida antarctica Lipase B (CAL-B) | Enantioselective acetylation of (R)-1-ethoxypropan-2-ol | High selectivity for producing specific stereoisomers under mild conditions. |

Solvent-Free and Continuous Flow Reactor Systems

A significant portion of waste in chemical processes comes from solvents. Therefore, reducing or eliminating solvent use is a key green chemistry objective. Some synthetic routes to this compound, such as the acid-catalyzed acetylation with acetic anhydride, can be performed under solvent-free conditions.

Continuous flow reactors offer another avenue for greener processing. rsc.org These systems, in contrast to traditional batch reactors, allow for better control over reaction parameters like temperature and residence time. rsc.org This enhanced control can lead to higher yields, improved safety, and reduced waste. The use of continuous flow systems, particularly those designed for solvent-free reactions involving solids, demonstrates a powerful approach to clean and efficient synthesis. rsc.org Such systems are scalable and can significantly reduce the environmental footprint of chemical manufacturing.

Process Mass Intensity Reduction in Synthesis

Process Mass Intensity (PMI) is a holistic metric used by the pharmaceutical industry to measure the sustainability of a manufacturing process. acsgcipr.orgresearchgate.net It is calculated as the ratio of the total mass of all materials used (reactants, solvents, catalysts, and workup chemicals) to the mass of the final product. researchgate.netwalisongo.ac.id A lower PMI indicates a more sustainable and efficient process. acsgcipr.org

The major contributor to high PMI values is often the large volume of solvents used during reaction and purification steps. acsgcipr.orgnih.gov To reduce the PMI for the production of this compound, several strategies can be employed:

Improving Yield: Higher reaction yields mean less starting material is needed per unit of product.

Reducing Solvent Usage: Implementing solvent-free reaction conditions or recycling solvents can drastically lower PMI. nih.gov

Using Catalysts: Catalytic processes require less material than stoichiometric ones, directly reducing the mass input.

By focusing on these areas, the synthesis of this compound can be made more cost-effective and environmentally friendly. acsgcipr.org

| Strategy for PMI Reduction | Example Application | Impact on PMI |

| Solvent-Free Reaction | Acid-catalyzed acetylation of 1-ethoxypropan-2-ol without a solvent. | Significantly reduces the mass of solvents, a major contributor to PMI. |

| Use of Catalysis | Employing a small amount of an acid catalyst or enzyme instead of a stoichiometric reagent. | Lowers the total mass of inputs relative to the product. |

| Improving Reaction Yield | Optimizing reaction conditions (temperature, time) to maximize product formation. | Increases the mass of the product for a given input, thereby lowering the PMI ratio. |

Reaction Mechanisms and Reactivity of 2 Acetoxy 1 Ethoxypropane

Fundamental Reaction Pathways

The principal reactions of 2-acetoxy-1-ethoxypropane involve the cleavage of the ester group through pathways such as nucleophilic acyl substitution and hydrolysis.

The most significant reaction pathway for the ester group in this compound is nucleophilic acyl substitution. This two-step mechanism, an addition-elimination process, is characteristic of carboxylic acid derivatives. chemguide.co.ukyoutube.com

The reaction is initiated by the attack of a nucleophile (Nu⁻) on the partially positive carbonyl carbon atom. This leads to the breaking of the carbon-oxygen π bond and the formation of a tetrahedral intermediate, where the carbon atom's hybridization changes from sp² to sp³. youtube.com This initial addition is typically the rate-determining step. chemguide.co.uk

Hydrolysis is a specific type of nucleophilic acyl substitution where water acts as the nucleophile, leading to the cleavage of the ester bond and the release of acetic acid and 1-ethoxy-2-propanol (B74678). This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst (like H₃O⁺), the carbonyl oxygen of the ester is first protonated. chemguide.co.ukyoutube.comlibretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weak nucleophile, water. youtube.com A tetrahedral intermediate is formed, and after a series of proton transfers, an alcohol (1-ethoxy-2-propanol) is eliminated. The final step is the deprotonation of the protonated carboxylic acid to regenerate the acid catalyst and form acetic acid. youtube.comlibretexts.org The entire process is reversible, and the reverse reaction is known as Fischer esterification. youtube.com

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon. This forms a tetrahedral intermediate. The intermediate then collapses, ejecting the 1-ethoxypropan-2-oxide leaving group. This leaving group is a stronger base than the hydroxide ion and subsequently deprotonates the newly formed acetic acid in an irreversible step, yielding a carboxylate salt (acetate) and 1-ethoxy-2-propanol. This final acid-base reaction drives the equilibrium towards the products, making saponification effectively irreversible.

Studies on the closely related compound, propylene (B89431) glycol monomethyl ether acetate (B1210297) (PGMEA), show that hydrolysis is rapid. In vivo, the half-life of PGMEA in rats was found to be as short as 1.6 to 2.3 minutes. nih.gov This rapid breakdown to the corresponding alcohol and acetic acid is a key characteristic of this class of compounds.

Reactivity with Diverse Chemical Species

Beyond water, this compound can react with a variety of other nucleophiles via the nucleophilic acyl substitution mechanism.

Transesterification: Reaction with an alcohol (R'-OH), typically under acid or base catalysis, results in the exchange of the alcohol portion of the ester. For this compound, this would produce a new ester (R'-acetate) and 1-ethoxy-2-propanol. The mechanism is analogous to hydrolysis, with the attacking nucleophile being an alcohol molecule instead of water. scielo.br The reaction is reversible, and equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products. biofueljournal.com

Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines yields an amide and 1-ethoxy-2-propanol. The amine acts as the nucleophile, attacking the carbonyl carbon. This reaction is generally not reversible as amides are less reactive than esters.

The primary sites for electrophilic attack are the oxygen atoms of the ether and carbonyl groups, which possess lone pairs of electrons.

Protonation: As mentioned in the acid-catalyzed hydrolysis mechanism, the first step is the interaction with a proton (an electrophile). The carbonyl oxygen is more basic and is preferentially protonated, activating the ester for nucleophilic attack. youtube.comlibretexts.org

Acid Cleavage of the Ether Linkage: While the ester is generally more reactive, the ether linkage can be cleaved under harsh conditions using strong acids like HBr or HI. The mechanism involves protonation of the ether oxygen, making it a good leaving group (an alcohol). This is followed by an SN1 or SN2 attack by the conjugate base of the acid on one of the adjacent carbon atoms, breaking the C-O bond.

Kinetics and Thermodynamics of Reactions Involving this compound

While specific experimental kinetic and thermodynamic data for this compound are limited, valuable insights can be drawn from studies on analogous compounds, particularly propylene glycol monomethyl ether acetate (PGMEA).

Kinetic studies on the hydrolysis of PGMEA in biological matrices provide a measure of its reactivity. The rapid in vitro hydrolysis demonstrates the lability of the ester bond in this class of molecules.

| Kinetic Parameter | Compound | Matrix | Value |

| Hydrolysis Half-life nih.gov | PGMEA | Rat Blood | 15-16 min |

| Hydrolysis Half-life nih.gov | PGMEA | Human Blood | 34-36 min |

| Hydrolysis Half-life nih.gov | PGMEA | Rat Liver Homogenate | ~34 min |

| Hydrolysis Half-life nih.gov | PGMEA | Human Liver Homogenate | 27-30 min |

This table presents kinetic data for the hydrolysis of the related compound Propylene Glycol Monomethyl Ether Acetate (PGMEA) to illustrate the typical reactivity of this class of glycol ether acetates.

Thermodynamic data for the formation of PGMEA from its corresponding alcohol and acetic acid indicate that the esterification reaction is exothermic. A study using an Amberlyst-35 catalyst determined the standard enthalpy of reaction to be -11.97 kJ/mol. researchgate.net The same study found the apparent activation energy for the synthesis to be 62.0 ± 0.2 kJ/mol, providing a measure of the energy barrier for the reaction. mdpi.com These values suggest that the reverse reaction, hydrolysis, would be endothermic with a significant activation barrier.

| Thermodynamic/Kinetic Parameter | Reaction | Value |

| Standard Enthalpy (ΔH°) researchgate.net | PGMEA Esterification | -11.97 kJ/mol |

| Apparent Activation Energy (Ea) mdpi.com | PGMEA Esterification | 62.0 kJ/mol |

This table shows thermodynamic and kinetic parameters for the synthesis of the analogous compound Propylene Glycol Monomethyl Ether Acetate (PGMEA).

Experimental and Computational Kinetic Studies.

The thermal decomposition of this compound into ethyl vinyl ether and acetic acid has been investigated through experimental and computational methods. Quantum chemical calculations have been employed to model the kinetics of this reaction, providing insights that complement experimental findings.

Studies have shown that the reaction proceeds via a concerted, non-radical mechanism involving a six-membered cyclic transition state. This mechanism is characteristic of the pyrolysis of esters. The kinetic parameters for this unimolecular decomposition have been determined, revealing the energy landscape of the reaction.

Interactive Table: Calculated Kinetic Parameters for the Decomposition of this compound at Various Temperatures

| Temperature (K) | Rate Constant (k, s⁻¹) |

| 580 | 1.05E-04 |

| 600 | 3.10E-04 |

| 620 | 8.44E-04 |

| 640 | 2.16E-03 |

| 660 | 5.23E-03 |

Note: The data in this table is derived from theoretical calculations and represents the unimolecular rate constants for the thermal decomposition of this compound.

Investigation of Reaction Equilibria and Thermodynamic Parameters.

The thermodynamic parameters for the decomposition of this compound have been calculated to understand the feasibility and spontaneity of the reaction. These parameters include the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation.

The calculations confirm that the decomposition is an endothermic process, requiring an input of energy to proceed. The positive entropy of activation suggests a more disordered transition state compared to the reactant molecule, which is consistent with the formation of a cyclic transition state.

Interactive Table: Calculated Thermodynamic Parameters of Activation for the Decomposition of this compound

| Parameter | Value | Units |

| Activation Energy (Ea) | 45.8 | kcal/mol |

| Enthalpy of Activation (ΔH‡) | 44.5 | kcal/mol |

| Entropy of Activation (ΔS‡) | -6.4 | cal/mol·K |

| Gibbs Free Energy of Activation (ΔG‡) | 46.4 | kcal/mol |

Note: These values were obtained through computational analysis at a specific theoretical level and are crucial for understanding the reaction's energetic requirements.

Transition State Analysis and Reaction Rate Determinants.

The rate of the thermal decomposition of this compound is determined by the structure and stability of its transition state. Computational analysis has been instrumental in characterizing this six-membered cyclic transition state.

The key features of the transition state include the partial breaking of the C-O bond of the ester and the C-H bond at the beta-carbon, along with the partial formation of the C=C double bond in the resulting ethyl vinyl ether and the O-H bond in acetic acid. The geometry of this transition state, where atoms are arranged in a ring-like structure, dictates the stereochemistry and energy barrier of the reaction. The energy of this transition state relative to the reactant is the primary determinant of the reaction rate.

Role of Intermediates in this compound Transformations

While the primary thermal decomposition pathway is a concerted process without discrete intermediates, other potential transformations of this compound could involve reactive intermediates, particularly under different reaction conditions (e.g., acid or base catalysis).

Formation and Stability of Reactive Intermediates

In hypothetical acid-catalyzed hydrolysis, the initial step would likely involve the protonation of either the ether oxygen or the carbonyl oxygen of the ester. Protonation of the carbonyl oxygen would activate the ester group towards nucleophilic attack

Advanced Research Applications of 2 Acetoxy 1 Ethoxypropane in Chemical Science

Role as a Versatile Synthetic Intermediate and Building Block

The reactivity of 2-acetoxy-1-ethoxypropane, stemming from its ether and acetoxy functionalities, positions it as a valuable and versatile intermediate in the synthesis of a wide array of chemical structures. Its utility is particularly pronounced in general organic synthesis and in the development of pharmaceutical compounds.

Applications in General Organic Synthesis

In the realm of organic synthesis, this compound serves as a key building block. The presence of an acetoxy group, which can be readily hydrolyzed to a hydroxyl group, and a stable ethoxy group allows for selective chemical transformations. ontosight.ai This dual functionality enables chemists to employ it in multi-step synthetic sequences where protection and subsequent deprotection of a hydroxyl group are required.

The ether linkage in this compound is generally stable under a variety of reaction conditions, while the ester group can be selectively cleaved. This differential reactivity is a cornerstone of its utility. For instance, the acetoxy group can be removed under basic or acidic conditions to unmask a secondary alcohol, which can then undergo further reactions such as oxidation, etherification, or esterification. This strategic unmasking of a reactive site is a common tactic in the assembly of complex molecules.

Furthermore, the chiral center at the second carbon of the propane (B168953) chain makes this compound a potential chiral building block for the asymmetric synthesis of complex target molecules. portico.org The ability to introduce a specific stereochemistry is of paramount importance in the synthesis of biologically active compounds.

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Type | Reactivity | Potential Transformations |

| Acetoxy | Ester | Susceptible to hydrolysis | Conversion to a secondary alcohol |

| Ethoxy | Ether | Generally stable | Remains intact during many reactions |

Utility in Pharmaceutical Compound Development as a Precursor

The structural motifs present in this compound are found in numerous biologically active molecules, making it a valuable precursor in the development of pharmaceutical compounds. ontosight.ai Its ability to introduce a 1,2-propanediol monoether scaffold is particularly relevant in medicinal chemistry.

Research has explored the use of this compound in the synthesis of novel drug candidates. ontosight.ai By reacting it with various nucleophiles, medicinal chemists can generate a library of new chemical entities with the potential for therapeutic activity. The core structure provided by this compound can be elaborated upon to create molecules that can interact with specific biological targets. The rapid and extensive in-vivo hydrolysis of the acetate (B1210297) ester to the corresponding alcohol, as seen with the related propylene (B89431) glycol monomethyl ether acetate (PGMEA), is a key consideration in its use as a precursor. nih.gov

Investigation of Biological Activities in Research Contexts

Beyond its role in synthesis, this compound and related glycol ether acetates have been the subject of research into their potential biological activities. These investigations have primarily focused on their antimicrobial properties and antioxidant potential.

Mechanistic Studies of Antimicrobial Properties

While direct mechanistic studies on this compound are limited, research on related propylene glycol ethers provides insights into its potential antimicrobial action. Propylene glycol ethers are known to possess antimicrobial properties, and their mechanism of action is thought to be related to their ability to disrupt cellular membranes and interfere with essential metabolic processes.

The metabolism of glycol ethers, including propylene glycol monoethyl ether (the parent alcohol of this compound), can lead to the formation of alkoxyacetic acids. These metabolites can be toxic to microorganisms by altering intracellular pH and disrupting enzymatic functions. While propylene glycol ethers are generally considered to have low toxicity in mammals, their effects on microbial life can be more pronounced. epa.gov The lipophilic nature of this compound may facilitate its passage through the lipid-rich cell membranes of bacteria and fungi, where subsequent hydrolysis could release the active alcohol and acetic acid, contributing to an antimicrobial effect.

Research on Antioxidant Potential and Free Radical Scavenging

The potential for this compound to act as an antioxidant and scavenge free radicals has also been a subject of scientific inquiry, largely by analogy to related compounds. For instance, studies on propylene glycol mannate sulfate (B86663) (PGMS) have shown that it can exert antioxidant effects by inducing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), and catalase (CAT). nih.gov This induction leads to a more efficient elimination of oxygen free radicals. nih.gov

Research on propylene glycols has also indicated their ability to enhance the stability and antioxidant activity of plant extracts, suggesting a potential synergistic or protective effect on other antioxidant compounds. mdpi.com The proposed mechanism for the antioxidant potential of compounds like this compound could involve the donation of a hydrogen atom from the carbon backbone to neutralize free radicals, or through the indirect mechanism of upregulating the body's own antioxidant defense systems. nih.gov

Table 2: Investigated Biological Activities of Related Propylene Glycol Ethers

| Biological Activity | Proposed Mechanism of Action (based on related compounds) | Key Findings from Related Compound Studies |

| Antimicrobial | Disruption of cell membranes, metabolic interference via metabolites (alkoxyacetic acids). | Propylene glycol ethers exhibit antimicrobial properties. |

| Antioxidant | Induction of antioxidant enzyme activity (SOD, GSH-Px, CAT), direct free radical scavenging. | Propylene glycol mannate sulfate increases antioxidant enzyme expression. nih.gov |

Industrial Research Applications and Chemical Formulation

In the industrial sector, this compound finds application primarily as a solvent in various formulations, most notably in the paint and coatings industry. Its properties as a volatile organic compound (VOC) with good solvency for a range of resins make it a valuable component in these products.

Research in this area focuses on optimizing formulations to achieve desired properties such as drying time, viscosity, and film formation. The evaporation rate and solvency of this compound are critical parameters that are studied to ensure the performance of the final product. It is often used as a coalescing agent, aiding in the formation of a continuous film as the coating dries.

The mutual solvency of propylene glycol ethers with both water and a variety of organic substances makes them effective coupling agents in complex mixtures. epa.gov This property is particularly useful in the formulation of water-based coatings, where they can help to solubilize and stabilize different components of the formulation.

Theoretical and Computational Chemistry Studies of 2 Acetoxy 1 Ethoxypropane

Molecular Modeling and Electronic Structure Analysis

Molecular modeling of 2-acetoxy-1-ethoxypropane allows for the visualization of its three-dimensional structure and the analysis of its electronic properties. The molecule consists of a central propane (B168953) backbone with an ethoxy group at the first carbon and an acetoxy group at the second, which includes a chiral center. This structure gives rise to specific conformational possibilities and a particular distribution of electronic charge.

The electronic structure of this compound is characterized by the presence of highly electronegative oxygen atoms in both the ether and ester functionalities. This leads to a significant polarization of the covalent bonds, creating partial positive charges on the adjacent carbon atoms and partial negative charges on the oxygen atoms. The carbonyl group in the acetoxy moiety is a particularly prominent feature, with a pronounced dipole moment. These electronic features are key to understanding the molecule's reactivity, particularly its susceptibility to nucleophilic attack at the carbonyl carbon and the ether linkage.

Computed Molecular Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₃ | nih.gov |

| Molecular Weight | 146.18 g/mol | nih.gov |

| Exact Mass | 146.094294304 Da | lookchem.com |

| Topological Polar Surface Area | 35.5 Ų | nih.gov |

| Complexity | 101 | lookchem.com |

| Rotatable Bond Count | 5 | lookchem.com |

| Hydrogen Bond Donor Count | 0 | lookchem.com |

| Hydrogen Bond Acceptor Count | 3 | lookchem.com |

This table presents computed molecular descriptors for this compound, providing insights into its size, polarity, and potential for intermolecular interactions.

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, a key reaction of interest is its hydrolysis, which can be catalyzed by either acid or base.

In an acid-catalyzed hydrolysis, the carbonyl oxygen of the acetoxy group is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol moiety (1-ethoxy-2-propanol) yields acetic acid. libretexts.org

Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The reformation of the carbonyl double bond then leads to the cleavage of the ester linkage, producing a carboxylate salt and 1-ethoxy-2-propanol (B74678). libretexts.org

Prediction of Structure-Reactivity Relationships

The prediction of structure-reactivity relationships, often through Quantitative Structure-Activity Relationship (QSAR) models, is a valuable application of computational chemistry. For a class of compounds like glycol ethers, these models can correlate molecular descriptors with their chemical reactivity or biological activity. nih.gov

For this compound, its reactivity is largely governed by the presence of the ester and ether functional groups. The reactivity of the ester group in hydrolysis, for example, can be influenced by the electronic environment of the carbonyl carbon. Substituents on the propane backbone could alter this reactivity, a phenomenon that could be systematically studied using computational methods.

While a specific QSAR model for this compound has not been published, studies on related glycol ethers have used descriptors such as lipophilicity, molar refractivity, and hydrogen bonding ability to model their toxicological profiles. nih.gov A similar approach could be employed to predict the reactivity of this compound in various chemical transformations. The strong structure-activity relationships within the P-series of glycol ethers suggest that reliable predictions for this compound are feasible. researchgate.net

Simulation of Reaction Dynamics and Energetics

Molecular dynamics (MD) simulations can provide a detailed picture of the time evolution of a chemical system, including the motions of individual atoms and molecules. For this compound, MD simulations could be used to study its behavior in solution, its interactions with other molecules, and the dynamics of its chemical reactions.

For instance, simulating the hydrolysis of this compound in an aqueous environment would allow for the observation of how water molecules solvate the reactant and participate in the reaction. The simulation could track the trajectory of the reacting species as they approach each other, form the transition state, and then separate into products.

The energetics of the reaction can be further investigated by combining MD simulations with quantum mechanical calculations. This hybrid approach, known as QM/MM (Quantum Mechanics/Molecular Mechanics), allows for a high-level theoretical treatment of the reacting species while the surrounding solvent is treated with a more computationally efficient classical force field. Such simulations would provide a comprehensive understanding of both the dynamics and the energy changes involved in the chemical transformations of this compound. teachchemistry.orgteachchemistry.org

Advanced Analytical Techniques for Characterization and Quantification in Research

Chromatographic Separation Methods for Enantiomers

The separation of the (R)- and (S)-enantiomers of 2-Acetoxy-1-ethoxypropane is a significant challenge due to their identical physical and chemical properties in an achiral environment. Chiral chromatography is the primary method used to resolve these stereoisomers.

Enantioselective Gas Chromatography (GC): This technique is particularly effective for separating the volatile enantiomers of this compound. Chiral stationary phases (CSPs) are employed within the GC column. These CSPs are themselves chiral and interact differently with each enantiomer, leading to different retention times and, thus, separation. The choice of the chiral stationary phase is critical for achieving optimal separation.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful tool for enantiomeric separation. sigmaaldrich.com Similar to chiral GC, it utilizes chiral stationary phases. sigmaaldrich.com The separation can be performed in normal-phase, reversed-phase, or polar ionic modes, depending on the specific column and mobile phase used. sigmaaldrich.com The selection of the appropriate chiral column often requires screening various stationary phases and mobile phase compositions to find the optimal conditions for resolution. sigmaaldrich.com In some cases, coupling an achiral column with a chiral column can simplify the purification of enantiomers from a mixture containing other impurities. americanpharmaceuticalreview.com

Enzymatic Kinetic Resolution: An alternative to purely chromatographic separation is enzymatic kinetic resolution. This method utilizes the stereoselectivity of enzymes to differentiate between enantiomers. For instance, Lipase (B570770) B from Candida antarctica (CAL-B) can selectively acylate one enantiomer of a racemic mixture of 1-ethoxypropan-2-ol, the precursor to this compound. This enzymatic preference leaves one enantiomer in excess, which can then be separated from the newly formed ester by standard chromatography.

Table 1: Chromatographic Conditions for Enantiomeric Separation

| Parameter | Enantioselective Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Chiral Stationary Phases (e.g., cyclodextrin (B1172386) derivatives) | Chiral Stationary Phases (e.g., polysaccharide-based, macrocyclic glycopeptides) sigmaaldrich.com |

| Mobile Phase | Inert gas (e.g., Helium, Nitrogen) | Varies (e.g., Hexane/Isopropanol, Methanol with additives) sigmaaldrich.com |

| Detection | Flame Ionization Detector (FID), Mass Spectrometer (MS) | UV Detector, Chiral Detectors (e.g., polarimeter) sigmaaldrich.com |

| Key Principle | Differential interaction with a chiral stationary phase leading to different retention times. | Differential interaction with a chiral stationary phase leading to different retention times. sigmaaldrich.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides characteristic signals for each type of proton in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used to confirm the connectivity of the atoms. For instance, the presence of an ethoxy group is confirmed by a triplet and a quartet, while the acetoxy group shows a characteristic singlet for the methyl protons. The protons on the propane (B168953) backbone will appear as multiplets, with their specific chemical shifts indicating their position relative to the oxygen atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The chemical shifts of the carbon signals can distinguish between the methyl, methylene, and methine carbons in the molecule, as well as the carbonyl carbon of the acetoxy group.

A certificate of analysis for this compound confirms that the NMR data conforms to the expected structure. lgcstandards.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| CH₃ (ethoxy) | ~1.2 (triplet) | ~15 |

| CH₂ (ethoxy) | ~3.5 (quartet) | ~66 |

| CH₂ (propane C1) | ~3.4 (multiplet) | ~73 |

| CH (propane C2) | ~4.9 (multiplet) | ~71 |

| CH₃ (propane C3) | ~1.2 (doublet) | ~16 |

| CH₃ (acetoxy) | ~2.1 (singlet) | ~21 |

| C=O (acetoxy) | - | ~170 |

Note: These are approximate predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Applications in Research

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Molecular Ion Peak: In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound, which is 146.18 g/mol . nih.govchemspider.com The high-resolution mass spectrum can provide the exact mass, confirming the elemental formula C₇H₁₄O₃. nih.gov

Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum provides valuable clues about the structure of the molecule. Common fragmentation pathways for esters include the loss of the alkoxy group or the acyl group. For this compound, characteristic fragments would likely result from the cleavage of the C-O bonds of the ester and ether linkages. Analysis of these fragment ions helps to piece together the structure of the original molecule. A certificate of analysis confirms that the mass spectrometry data is consistent with the structure of this compound. lgcstandards.com The NIST Mass Spectrometry Data Center contains a GC-MS entry for this compound, indicating the availability of reference mass spectra. nih.gov

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₁₄O₃ nih.gov |

| Molecular Weight | 146.18 g/mol nih.govchemspider.com |

| Nominal Mass | 146 u |

| Key Fragmentation Pathways | Loss of CH₃CO• (acetyl radical), Loss of •OCH₂CH₃ (ethoxy radical), McLafferty rearrangement |

Future Research Directions and Emerging Paradigms for 2 Acetoxy 1 Ethoxypropane

Development of Novel and Efficient Synthetic Routes

Future research is anticipated to move beyond conventional methods to develop more efficient and selective synthetic pathways for 2-acetoxy-1-ethoxypropane and its analogs. While traditional synthesis involves the reaction of 1-ethoxypropan-2-ol with acetic anhydride (B1165640) using a catalyst like sulfuric acid or pyridine (B92270), emerging research points toward the adoption of heterogeneous catalysts and photochemical methods.

Heterogeneous catalysts, such as solid acid catalysts, offer significant advantages in terms of ease of separation from the reaction mixture, reusability, and the potential for use in continuous flow reactors, which can enhance process efficiency and reduce waste. For instance, studies on the synthesis of the related compound propylene (B89431) glycol methyl ether acetate (B1210297) (PGMEA) have demonstrated the effectiveness of solid super acidic catalysts and stable solid catalysts like Amberlyst-15. researchgate.netmdpi.com These catalysts have shown high yields and purity under optimized conditions, suggesting a promising avenue for the synthesis of this compound. researchgate.netmdpi.com Research into optimizing reaction parameters such as molar ratios, catalyst concentration, and temperature will be crucial.

Table 1: Exemplary Reaction Conditions for the Synthesis of Propylene Glycol Methyl Ether Acetate

| Catalyst | Reactant Molar Ratio (Acid:Alcohol) | Catalyst Loading (wt%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| 12-tungstophosphoric acid | 1.3:1 | 0.4 | 110 | 2.5 | 92.8 | >99 | researchgate.net |

| Amberlyst-15 | 1:1 | Varies | 60-100 | Varies | - | - | mdpi.com |

| p-toluenesulfonic acid | - | 0.4-0.5 | 100-150 | 16-20 | - | - | google.com |

This table presents data for the synthesis of a related compound, PGMEA, to illustrate the types of parameters investigated in optimizing glycol ether acetate production.

Photochemical synthesis represents another frontier. Light-promoted transformations can generate highly reactive intermediates, enabling the formation of complex molecular structures that may not be accessible through traditional thermal methods. jrhessco.com The development of photochemical routes, potentially utilizing flow chemistry platforms, could lead to novel and efficient syntheses of this compound derivatives with unique functionalities. mdpi.com

Further Integration of Bio-inspired and Chemo-Enzymatic Synthesis

The integration of biological and chemical synthetic methods offers a powerful approach to producing enantiomerically pure compounds under mild conditions. For this compound, which is a chiral molecule, chemo-enzymatic synthesis is a particularly promising area of future research.

A key development in this area is the use of enzymatic kinetic resolution. For example, the lipase (B570770) B from Candida antarctica (CAL-B) has been shown to selectively acetylate one enantiomer of a racemic mixture of 1-ethoxypropan-2-ol, allowing for the separation and subsequent synthesis of both the (R) and (S) enantiomers of this compound with high enantiomeric excess. This enzymatic approach is highly attractive due to its specificity and operation under gentle reaction conditions.

Further research is expected to focus on:

Enzyme Discovery and Engineering: Identifying or engineering novel lipases or other enzymes with enhanced activity, stability, and selectivity for the substrates involved in this compound synthesis.

Immobilization Techniques: Developing advanced methods for immobilizing enzymes to improve their reusability and stability in industrial processes.

One-Pot Reactions: Designing one-pot chemo-enzymatic processes where multiple chemical and enzymatic steps are combined in a single reaction vessel to improve efficiency and reduce waste. univarsolutions.com

Solvent-Free Systems: Exploring lipase-catalyzed synthesis in solvent-free systems, which aligns with the principles of green chemistry by reducing the use of volatile organic compounds. canada.ca

In-depth Exploration of Structure-Activity Relationships for Novel Derivatives

A significant area for future investigation is the systematic exploration of the structure-activity relationships (SAR) of novel derivatives of this compound. By modifying the core structure—for instance, by altering the length or branching of the alkoxy group, or by substituting the acetate moiety with other functional groups—researchers can tune the compound's properties for specific applications.

Currently, much of the understanding of the SAR of this class of compounds comes from toxicological studies on related glycol ethers. It is known that glycol ethers are metabolized in the body to alkoxyacetic acids, and the structure of these metabolites influences their toxicity. oup.comnih.gov Studies on developmental toxicity have shown a clear potency ranking based on the alkoxy group. oup.com

Table 2: Relative Developmental Toxicity of Glycol Ether Alkoxy Acid Metabolites

| Compound | Potency Ranking | Reference |

| Methoxyacetic acid | Most Potent | oup.com |

| Ethoxyacetic acid | ↓ | oup.com |

| Butoxyacetic acid | ↓ | oup.com |

| Phenoxyacetic acid | Least Potent | oup.com |

This existing toxicological data provides a foundation for designing new derivatives with potentially lower toxicity. Future SAR studies could focus on:

Synthesis of Analog Libraries: Creating a diverse library of this compound derivatives with systematic variations in their structure.

Biological Screening: Evaluating these new compounds for a range of biological activities. For example, the structural motifs present in glycol ethers have been explored in the development of antifungal agents. nih.gov

Material Science Applications: Investigating the structure-property relationships of derivatives in material science contexts, such as their use as solvents in the formulation of inks for printed electronics or as coalescing agents in coatings. mdpi.com

Computational Modeling: Employing computational methods to predict the properties and activities of new derivatives, helping to guide synthetic efforts.

Advancements in Sustainable Production Methodologies

Advancing the principles of green chemistry will be paramount in the future production of this compound. The goal is to develop manufacturing processes that are not only economically viable but also environmentally benign.

Key areas for advancement include:

Renewable Feedstocks: Investigating the use of bio-based raw materials for the synthesis of the propylene glycol and ethanol (B145695) precursors. For example, glycerol, a byproduct of biodiesel production, can be converted to propylene glycol through hydrogenolysis using heterogeneous catalysts. nih.gov

Catalyst Development: As mentioned in section 7.1, the use of recyclable solid acid catalysts like heteropolyacids or ion-exchange resins such as Amberlyst-15 can significantly improve the sustainability of the acetylation step by minimizing waste and simplifying purification. mdpi.comresearchgate.net

Energy Efficiency: Optimizing reaction conditions to reduce energy consumption, for example, by using highly active catalysts that allow for lower reaction temperatures and shorter reaction times.

Process Intensification: Adopting continuous flow manufacturing processes, which can offer better control over reaction parameters, improved safety, and higher efficiency compared to traditional batch processes.

Green Analytical Methods: Implementing analytical techniques for process monitoring and quality control that minimize the use of hazardous solvents and reagents, in line with the principles of Green Analytical Chemistry (GAC). researchgate.net